N''-Benzyl-N,N'-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine
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Overview
Description
N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with benzyl and benzothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methoxy-1,3-benzothiazol-2-yl isothiocyanate to form the intermediate thiourea, which is then cyclized to the desired guanidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may bind to bacterial enzymes, inhibiting their function and leading to cell death . The benzoth
Properties
CAS No. |
62540-39-0 |
---|---|
Molecular Formula |
C24H21N5O2S2 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-benzyl-1,3-bis(4-methoxy-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C24H21N5O2S2/c1-30-16-10-6-12-18-20(16)26-23(32-18)28-22(25-14-15-8-4-3-5-9-15)29-24-27-21-17(31-2)11-7-13-19(21)33-24/h3-13H,14H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
IOCHBAIYULTBTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=NCC3=CC=CC=C3)NC4=NC5=C(C=CC=C5S4)OC |
Origin of Product |
United States |
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